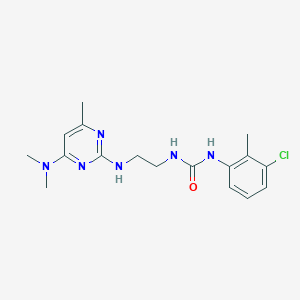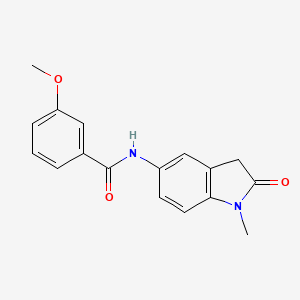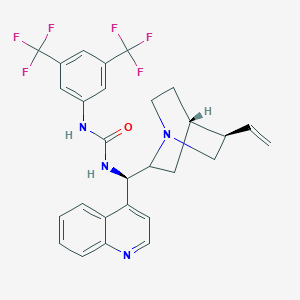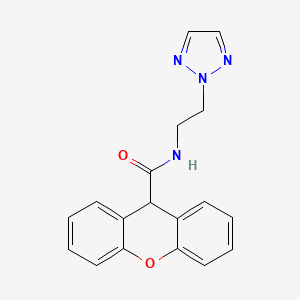![molecular formula C14H16BrN3O2 B2562681 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine CAS No. 2380034-84-2](/img/structure/B2562681.png)
5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine is a chemical compound with the molecular formula C16H18BrN3O2. It is also known as BPP and is a pyrimidine derivative. This compound has garnered attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine involves its ability to inhibit the activity of kinases. Kinases are enzymes that play a crucial role in various cellular processes such as cell division, proliferation, and differentiation. By inhibiting the activity of kinases, 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine can prevent the proliferation of cancer cells and can also be used to treat other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine have been studied extensively. It has been found to inhibit the activity of various kinases such as c-Src, B-Raf, and c-Met. This inhibition leads to the prevention of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory properties by inhibiting the activity of various cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine in lab experiments include its ability to inhibit the activity of kinases and its potential applications in various fields. However, the limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine. One direction includes the development of more potent and selective kinase inhibitors based on this compound. Another direction includes the study of its potential applications in other fields such as neurology and immunology. Additionally, the study of its toxicity and pharmacokinetics can provide valuable insights into its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine involves the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-bromo-1-(2-methoxyphenyl)ethanone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The product is obtained by purification through column chromatography.
Scientific Research Applications
5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to exhibit antitumor activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as a kinase inhibitor, which can be used to treat various diseases such as cancer and inflammatory disorders.
properties
IUPAC Name |
5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-19-12-6-4-3-5-11(12)13(20-2)9-18-14-16-7-10(15)8-17-14/h3-8,13H,9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLLRSDPJDRRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC2=NC=C(C=N2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086](/img/structure/B2562600.png)



![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2562608.png)

![(E)-4-(Dimethylamino)-N-[(2-sulfamoylthiophen-3-yl)methyl]but-2-enamide](/img/structure/B2562611.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(indolin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2562613.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2562614.png)
![4-[3-(4-Chlorophenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2562618.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2562621.png)